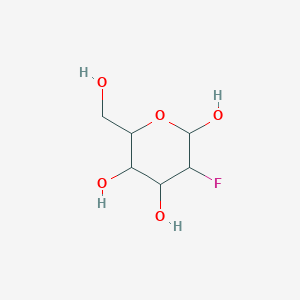

2-Deoxy-2-fluorohexopyranose

説明

Structure

3D Structure

特性

IUPAC Name |

3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311234, DTXSID60869453 | |

| Record name | SBB070740 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-2-fluorohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38711-37-4 | |

| Record name | NSC240588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB070740 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Stereoselective Synthesis Approaches

The introduction of a fluorine atom at the C-2 position of a hexopyranose ring with high stereocontrol is a significant synthetic challenge. Various strategies have been developed to address this, primarily revolving around the use of glycals and the manipulation of reactive intermediates.

Synthesis from Glycals and Related Precursors

Glycals, which are cyclic enol ethers derived from sugars, serve as versatile precursors for the synthesis of 2-deoxy-2-fluorohexopyranoses. The addition of a fluorine electrophile across the double bond of a glycal is a common strategy. For instance, the fluorination of 3,4,6-tri-O-acetyl-D-glucal can be achieved using reagents like elemental fluorine (F2) diluted in an inert gas or acetyl hypofluorite (B1221730) (CH3COOF) at low temperatures. nih.gov This approach leads to the formation of a fluorinated intermediate that can be subsequently hydrolyzed to yield 2-deoxy-2-fluoro-β-D-allose. nih.gov The stereoselectivity of this reaction is a crucial aspect, with the outcome often influenced by the reaction conditions and the protecting groups on the glycal.

Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, glycal boronates can be coupled with various nucleophiles in a Suzuki-Miyaura cross-coupling reaction to form C-glycosides, a strategy that can be adapted for the synthesis of C-glycosides of 2-deoxy sugars.

Triflate Inversion Strategies for Fluorination

A powerful method for introducing fluorine with a specific stereochemistry is through the nucleophilic displacement of a triflate (trifluoromethanesulfonyl) group. This strategy relies on the principle of an SN2 reaction, which proceeds with an inversion of configuration at the carbon center. In this approach, a hydroxyl group at the C-2 position of a suitably protected hexopyranoside is converted into a good leaving group, the triflate. Subsequent treatment with a nucleophilic fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), results in the displacement of the triflate and the introduction of a fluorine atom with the opposite stereochemistry.

This triflate inversion methodology has been successfully applied to the synthesis of 2-deoxy-2-fluoro-D-mannose derivatives from D-glucose precursors. The efficiency of this reaction can be influenced by the choice of protecting groups on the sugar ring and the reaction conditions. For example, the use of an O-para-methoxyphenyl aglycone can facilitate a smooth C-2 inversion to the desired 2-deoxy-2-fluoro D-mannose system.

Regioselective and Stereospecific Fluorination Techniques

Achieving high regio- and stereoselectivity in the fluorination of hexopyranoses is paramount for obtaining the desired isomer. One notable example is the two-step synthesis of 2-deoxy-2-(R)-fluoro-β-D-allose from 3,4,6-tri-O-acetyl-D-glucal. nih.gov In this process, the glycal is first fluorinated, and the resulting intermediate is then hydrolyzed. nih.gov This method has been shown to produce the desired product with high radiochemical yield when using [¹⁸F]-labeled fluorine, highlighting its potential for applications in medical imaging. nih.gov

The choice of fluorinating agent and reaction conditions plays a critical role in directing the stereochemical outcome. Electrophilic fluorinating agents, such as Selectfluor, are often employed in these transformations. The inherent stereoelectronic effects of the carbohydrate ring and the influence of neighboring protecting groups guide the approach of the electrophile, leading to the observed selectivity.

Preparation of Anomeric and Chalcogen Derivatives

The anomeric carbon (C-1) of 2-deoxy-2-fluorohexopyranoses is a key position for further derivatization, allowing for the synthesis of a wide range of biologically active molecules. This section focuses on the synthesis of derivatives containing nitrogen, sulfur, and selenium at the anomeric and other positions.

Synthesis of 2-Deoxy-2-fluorohexopyranoses with N3, S, and Se Linkages

The introduction of an azide (B81097) (N₃) group at the C-2 position, often as a precursor to an amine, can be achieved through a similar triflate inversion strategy as used for fluorination. Starting from a 2-hydroxy-β-D-glucopyranosyl carbonate, the hydroxyl group is triflated and then displaced by an azide ion in an SN2 reaction, yielding a 2-azido-2-deoxy-β-D-mannopyranose derivative. nih.gov

The synthesis of selenium-containing derivatives has also been reported. For example, methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside can be synthesized from a corresponding bromo sugar by treatment with dimethyl selenide (B1212193) and a reducing agent, or through the coupling of a D-galactosyl selenolate with methyl iodide. researchgate.net These selenoglycosides are valuable as tools in structural biology due to the utility of the ⁷⁷Se nucleus in NMR spectroscopy. researchgate.net

Generation of 1-Chalcogenopyranoses

1-Chalcogenopyranoses, where the anomeric oxygen is replaced by a sulfur or selenium atom, are of significant interest due to their increased stability towards enzymatic hydrolysis. The synthesis of 1-thio-2-deoxy-2-fluorohexopyranoses can be achieved through various methods, including the reaction of a glycosyl halide with a thiol.

The generation of 1-selenoglycosides has been demonstrated with the synthesis of methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside. researchgate.net This was accomplished by reacting a D-galactosyl selenolate, generated in situ from an isoselenouronium salt, with methyl iodide. researchgate.net Such synthetic routes provide access to stable analogs of natural carbohydrates, which are useful for studying carbohydrate-protein interactions.

Synthesis of Polyfluorinated and Trifluoromethylated Analogues

The introduction of additional fluorine atoms or trifluoromethyl groups at the C-2 position of hexopyranoses creates analogues with unique electronic properties, which are valuable for studying enzyme mechanisms and as potential therapeutic agents.

Development of 2-Deoxy-2,2-difluoroglycosides

The synthesis of 2-deoxy-2,2-difluoroglycosides has been achieved through the halogenation of protected 2-fluoroglycal precursors. researchgate.net One key method involves the direct conversion of peracetylated 2-fluoro-maltal into peracetylated 2,2-difluoro-α-maltosyl fluoride and its β-anomer. nih.govnih.gov This transformation can be accomplished in a single step using the electrophilic fluorinating agent Selectfluor® in dry nitromethane. nih.govnih.gov This reaction also produces a minor amount of the 2,2-difluoro maltose (B56501) hemiacetal. nih.gov

Alternative reagents have also been employed for this conversion. The reaction of per-O-acetylated 2-fluoroglycals with acetyl hypofluorite or Selectfluor® yields 2-deoxy-2,2-difluoroglycosyl derivatives. researchgate.net These derivatives can then be converted to their corresponding α-chlorides using thionyl chloride. researchgate.net

These synthetic strategies provide access to 2-deoxy-2,2-difluoroglycosides that serve as non-hydrolysable substrate analogues for glycoside hydrolases, allowing for detailed structural and mechanistic studies of these enzymes. nih.govnih.gov

Table 1: Synthesis of 2-Deoxy-2,2-difluoroglycosides

| Precursor | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| Peracetylated 2-fluoro-maltal | Selectfluor®, dry CH₃NO₂ | Peracetylated 2,2-difluoro-α-maltosyl fluoride, Peracetylated 2,2-difluoro-β-maltosyl fluoride, 2,2-difluoro maltose hemiacetal | Single-step conversion. nih.govnih.gov |

| Per-O-acetylated 2-fluoroglycals | Acetyl hypofluorite or Selectfluor® | 2-Deoxy-2,2-difluoroglycosyl derivatives | Intermediate products. researchgate.net |

Synthesis of 2-CF₃-Glycals and Related Structures

A protocol for synthesizing 2-deoxy-2-trifluoromethyl-D-hexopyranosides has been developed starting from readily available D-glycals. rsc.org This approach allows for the creation of previously inaccessible C(sp³)–CF₃-glycomimetics. rsc.org The stereoselectivity of the subsequent glycosylation step is largely controlled by the configuration of the trifluoromethyl (CF₃) group at the C-2 position, predominantly yielding 1,2-trans glycosides. rsc.org

This synthetic utility has been demonstrated in the preparation of various 2-CF₃-glycoconjugates, including disaccharides and analogues of cholesterol, amino acids, and sphingosine/phytosphingosine. rsc.org The development of these trifluoromethylated sugars provides valuable molecular tools to complement the applications of traditional monofluorinated sugars in glycoscience. rsc.org

Isotopic Labeling for Research Applications

Isotopic labeling of 2-deoxy-2-fluorohexopyranose with positron-emitting (¹⁸F) or beta-emitting (¹⁴C) isotopes is critical for their use in medical imaging and metabolic research.

Synthesis of ¹⁸F-Labeled this compound Analogs

The radiosynthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is a cornerstone of positron emission tomography (PET). The first synthesis was achieved in 1978 via direct electrophilic fluorination of 3,4,6-tri-O-acetyl-D-glucal with [¹⁸F]-labeled molecular fluorine ([¹⁸F]F₂), followed by hydrolysis. acs.orgresearchgate.net This method produces a mixture of 2-[¹⁸F]fluoro-2-deoxy-D-glucose and 2-[¹⁸F]fluoro-2-deoxy-D-mannose. nih.govsemanticscholar.org Using acetyl [¹⁸F]hypofluorite as the fluorinating agent can improve the radiochemical purity of the desired [¹⁸F]FDG to 95%. nih.gov

More commonly, modern production of [¹⁸F]FDG relies on nucleophilic substitution methods due to higher yields and shorter reaction times. researchgate.net This typically involves the reaction of mannose triflate precursors with [¹⁸F]fluoride ion. researchgate.net Another approach utilizes the 2-O-triflate precursor of triacetylated β-mannosyl azide, which is labeled with ¹⁸F to produce 3,4,6-tri-O-acetyl-2-deoxy-2-[¹⁸F]fluoroglucopyranosyl azide. preprints.org This labeled azide serves as a prosthetic group for subsequent "click" cycloaddition reactions to synthesize various ¹⁸F-glycoconjugates. preprints.org

Table 2: Methods for ¹⁸F-Labeling of this compound

| Precursor | Labeling Reagent | Key Products | Method Type |

|---|---|---|---|

| 3,4,6-Tri-O-acetyl-D-glucal | [¹⁸F]F₂ | [¹⁸F]2-FDG and [¹⁸F]2-FDM | Electrophilic Fluorination. acs.orgnih.govsemanticscholar.org |

| 3,4,6-Tri-O-acetyl-D-glucal | Acetyl [¹⁸F]hypofluorite | [¹⁸F]2-FDG (95% purity) | Electrophilic Fluorination. nih.gov |

| Mannose triflate | [¹⁸F]Fluoride ion | [¹⁸F]2-FDG | Nucleophilic Substitution. researchgate.net |

Mechanistic Investigations of Enzymatic Interactions

Interaction with Glycoside Hydrolases (GHs)

Glycoside hydrolases are a vast and diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds. 2-Deoxy-2-fluorohexopyranose derivatives have been instrumental in elucidating the mechanisms of these enzymes, particularly through their function as mechanism-based inhibitors.

Mechanism-based inhibitors are unreactive compounds that are enzymatically converted into a reactive species within the active site, which then inactivates the enzyme, often through covalent modification. 2-Deoxy-2-fluoroglycosides are classic examples of such inhibitors for glycosidases. nih.govunimelb.edu.auresearchgate.net The core principle of their inhibitory action involves the trapping of a covalent glycosyl-enzyme intermediate. nih.govresearchgate.net

The catalytic cycle of a retaining glycosidase proceeds via a two-step, double-displacement mechanism. The first step involves the formation of a covalent glycosyl-enzyme intermediate, and the second step is the hydrolysis of this intermediate. Both steps proceed through transition states that have significant oxocarbenium ion character. nih.govnih.gov The introduction of a highly electronegative fluorine atom at the C-2 position destabilizes this positive charge development. nih.govresearchgate.net This destabilization slows down both the formation and the hydrolysis of the covalent intermediate. researchgate.netnih.gov

The design of these inhibitors cleverly exploits this kinetic effect. By attaching a highly reactive leaving group (such as a 2,4-dinitrophenate or fluoride) to the anomeric carbon of the 2-deoxy-2-fluorosugar, the rate of the first step (glycosylation) is selectively accelerated to be much faster than the second, severely retarded step (deglycosylation). nih.govnih.gov This kinetic imbalance leads to the rapid formation and subsequent accumulation of a stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate, resulting in time-dependent inhibition of the enzyme. nih.gov

The formation of the covalent 2-deoxy-2-fluoroglycosyl-enzyme intermediate has been characterized in detail. Its formation is marked by a stoichiometric "burst" of the aglycon (the leaving group), which can be monitored to titrate the active sites of glycosidases. ubc.ca The rate at which the enzyme is inactivated is strongly dependent on the nature of the leaving group; a better leaving group leads to faster inactivation. ubc.ca

Once formed, the 2-deoxy-2-fluoroglycosyl-enzyme intermediate is exceptionally stable compared to the natural intermediate. Its hydrolysis is extremely slow, with half-lives that can range from minutes to hours, or even days, effectively sequestering the enzyme in an inactive state. nih.govresearchgate.netnih.gov However, the process is not always irreversible. The turnover of the intermediate can become competitive with its formation, especially with poorer leaving groups, leading to only partial inactivation. ubc.ca Furthermore, the hydrolysis of the intermediate can be significantly accelerated by the addition of a suitable glycoside acceptor, which promotes a transglycosylation reaction, leading to the release of a disaccharide product and regeneration of the active enzyme. ubc.ca Studies on the pH dependence of both the formation and hydrolysis of this intermediate show profiles that closely resemble those of the normal catalytic steps, confirming that the same catalytic residues are involved in both processes. ubc.ca

The fluorine atom at the C-2 position is the key to the inhibitory properties of this compound derivatives. Its potent electron-withdrawing nature significantly influences the electronic environment of the pyranose ring. nih.gov As retaining glycosidases proceed through transition states with substantial positive charge development at the anomeric carbon (oxocarbenium ion-like character), the C-2 fluorine substituent exerts a powerful destabilizing inductive effect. nih.govnih.govresearchgate.net

This destabilization raises the energy barrier for both the glycosylation and deglycosylation steps, thereby slowing the rates of both processes. nih.govresearchgate.net While the enzyme's active site is structured to stabilize this charged transition state, the fluorine's electronic influence is substantial enough to cause a dramatic reduction in reaction velocity. rsc.org The success of these compounds as mechanism-based inhibitors hinges on coupling this inherent slowing of the catalytic cycle with a very good leaving group at the anomeric position. This accelerates the formation of the intermediate (k_on) relative to its breakdown (k_off), causing the intermediate to accumulate and inhibit the enzyme. nih.gov This strategic manipulation of reaction kinetics allows for the specific trapping and study of an intermediate that is normally fleeting.

Applications As Advanced Biochemical Probes

Activity-Based Protein Profiling (ABPP) Methodologies

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes directly within complex biological systems. nih.gov These probes typically feature a reactive group that covalently binds to the active site of a target enzyme, along with a reporter tag for detection and analysis. wikipedia.org

2-Deoxy-2-fluoroglycosides have been instrumental in the development of activity-based probes (ABPs) for glycoside hydrolases (GHs). nih.gov These enzymes play critical roles in a vast array of biological processes, making them important targets for research and therapeutic development. The 2-deoxy-2-fluoro substitution in these probes slows down the hydrolysis of the covalent glycosyl-enzyme intermediate, effectively trapping the enzyme and allowing for its detection. nih.govnih.gov This approach provides a powerful means to profile the functional state of GHs with high specificity. nih.govresearchgate.net

The design of these ABPs often includes an alkyne handle, which allows for the subsequent attachment of reporter tags via "click chemistry." This modular approach enhances the versatility of the probes for various applications, including visualization and mass spectrometry-based analysis. researchgate.net The table below summarizes key characteristics of 2-deoxy-2-fluoroglycoside ABPs.

| Probe Feature | Function | Reference |

| 2-Deoxy-2-fluoro sugar | Forms a stable covalent bond with the active site of retaining glycoside hydrolases. | nih.govnih.gov |

| Glycosyl moiety | Provides specificity for different classes of glycoside hydrolases. | nih.govresearchgate.net |

| Alkyne or other bioorthogonal handle | Allows for the attachment of reporter tags for detection and analysis. | researchgate.net |

A significant application of 2-deoxy-2-fluoroglycoside ABPs has been in the study of complex enzymatic systems, such as the cellulosomal secretomes of anaerobic bacteria like Clostridium thermocellum. nih.gov These bacteria produce intricate multi-enzyme complexes called cellulosomes that are highly efficient at degrading cellulose. By using a suite of ABPs, including 2-deoxy-2-fluoroglycosides, researchers have been able to directly label and identify the active glycoside hydrolases within these secretomes. nih.govresearchgate.net This has provided valuable insights into the functional machinery responsible for biomass degradation, which is of great interest for biofuel development. nih.gov The selectivity of these probes allows for the profiling of specific enzyme activities within this complex mixture of proteins.

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3' terminus of a DNA molecule in a template-independent manner. nih.govnih.gov While the primary application of 2-deoxy-2-fluorohexopyranose probes is in studying glycoside hydrolases, the principles of probe design can be adapted for other enzyme classes. TdT's ability to incorporate modified nucleotides makes it a valuable tool in molecular biology for applications such as DNA labeling and the generation of homopolymer tails. youtube.comthermofisher.com

Probes for Molecular Recognition and Ligand Binding Studies

Beyond their use in ABPP, this compound derivatives are also employed as probes to investigate molecular recognition events and study the binding of ligands to carbohydrate-binding proteins.

The specific and stable interactions formed by 2-deoxy-2-fluoroglycosides make them excellent tools for characterizing carbohydrate-binding proteins, also known as lectins. By designing probes with varying sugar moieties, researchers can investigate the binding specificity of different lectins. ubc.ca These interactions can be studied using various biophysical techniques to determine binding affinities and kinetics, providing a deeper understanding of the roles these proteins play in cellular communication and recognition. The aglycon specificity of these inactivators has been demonstrated, highlighting their utility in dissecting the mechanisms of oligosaccharide processing. ubc.ca

The incorporation of a fluorophore into this compound-based probes enables the real-time monitoring of enzyme activity. nih.gov These fluorescent probes can be designed to exhibit a change in their fluorescence properties upon covalent modification of the target enzyme. This allows for the direct visualization of enzyme activity in living cells and tissues with high spatial and temporal resolution. semanticscholar.org The development of two-photon fluorescent probes has further enhanced this capability, allowing for deeper tissue imaging with reduced background fluorescence. nih.gov

The table below provides examples of fluorescent probe components and their functions.

| Probe Component | Function | Reference |

| This compound | Recognition and covalent reaction with the target enzyme. | nih.gov |

| Fluorophore | Reporter group that emits light upon excitation, allowing for detection. | nih.gov |

| Linker | Connects the recognition element to the fluorophore. | nih.gov |

Radiotracer Applications in Research Imaging

The fluorinated hexopyranose derivative, 2-Deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), serves as a pivotal tool in biochemical research, primarily due to its utility as a radiotracer. As an analog of glucose, [18F]FDG is taken up by cells through glucose transporters and phosphorylated by hexokinase. wikipedia.org However, the resulting molecule, [18F]FDG-6-phosphate, cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell. wikipedia.org This intracellular accumulation allows for the visualization and quantification of glucose uptake in tissues using Positron Emission Tomography (PET), a non-invasive imaging technique. wikipedia.orgopenmedscience.com The positron emitted by the fluorine-18 isotope annihilates with an electron, producing two gamma photons that are detected by the PET scanner, generating a three-dimensional image of the tracer's distribution. openmedscience.com

[18F]FDG-PET imaging is a cornerstone technique for tracing glucose metabolism in preclinical research, providing invaluable insights into the biochemical processes of various diseases. wikipedia.orgopenmedscience.com This methodology allows for the in vivo, real-time quantification of glucose uptake from the bloodstream into specific tissues in animal models. nih.gov By applying kinetic modeling, researchers can estimate the rates of [18F]FDG transport from plasma to the intracellular space, its reverse transport, and its phosphorylation rate. nih.gov This provides a detailed view of the metabolic pathways under investigation.

The technique has been widely applied in oncology research to study tumor metabolism, progression, and response to treatment. nih.govresearchgate.net Because many malignant cells exhibit increased glycolysis—a phenomenon known as the Warburg effect—they demonstrate higher uptake of [18F]FDG compared to normal tissues, appearing as "hot spots" on PET images. openmedscience.comresearchgate.net For instance, studies in mouse models of lung cancer have utilized [18F]FDG-PET/CT to measure tumor metabolic response to targeted therapies, allowing for the non-invasive monitoring of tumor development and therapeutic efficacy over time. jove.comresearchgate.net

In neuroscience, [18F]FDG-PET is used to map brain metabolism and investigate neurological disorders. nih.gov In rodent models of stroke, such as those induced by middle cerebral artery occlusion (MCAO), the technique can detect changes in glycolytic metabolism that predict brain damage. redalyc.org Studies have shown that [18F]FDG-PET can identify abnormal metabolic connectivity and significant changes in glucose uptake in brain regions associated with the sensorimotor domain following focal ischemia in rats. redalyc.org Furthermore, research in transgenic mouse models of Alzheimer's disease has employed [18F]FDG-PET to characterize age-related declines in brain glucose metabolism, a key feature of the disease. nih.gov

The study of metabolic diseases, particularly type 2 diabetes, has also benefited from this technology. nih.gov In the db/db mouse, a well-established model for type 2 diabetes, [18F]FDG metabolic imaging revealed a significant decrease in glucose uptake, highlighting the insulin resistance characteristic of the disease. researchgate.net The ability to use kinetic analysis provides deeper insights into how antidiabetic treatments affect glucose uptake and metabolism. nih.gov

A major advantage of using [18F]FDG-PET in research is its non-invasive nature, which permits the longitudinal study of glucose metabolism in the same living subject over time. nih.gov This contrasts with traditional methods that often require euthanasia and tissue collection, providing only a single time-point measurement. nih.gov In animal models, this allows researchers to monitor disease progression and the effects of therapeutic interventions in real-time. nih.govjove.com For example, it is possible to assess the impact of age or diet on glucose metabolism by performing multiple scans on the same animal. nih.gov The technology enables the simultaneous determination of glucose uptake and metabolism in multiple organs, offering a comprehensive systemic view. nih.gov

While extensively used in animal research, the application of [18F]FDG-PET in plant science is a growing field that offers powerful tools for elucidating physiological functions. nih.govnih.govresearchgate.net It allows for the non-destructive, in vivo visualization of solute transport and carbon allocation. nih.govresearchgate.net The first reported use of [18F]FDG in plants was in tomato, and subsequent studies have expanded its application to other species like sorghum, tobacco, and Arabidopsis. nih.govnih.gov

Research has demonstrated that [18F]FDG can be used as a tracer for photoassimilate translocation, monitoring how sugars produced during photosynthesis are distributed throughout the plant. nih.govnih.gov Studies have shown that [18F]FDG is transported through the plant's vascular system, including both the xylem and phloem. nih.govresearchgate.net The chemical form of the transported radioactivity has been suggested to be the intact [18F]FDG molecule. nih.govresearchgate.net

Key findings from plant research using [18F]FDG include:

Solute Transport: In tobacco plants, increasing the glucose concentration of the solution fed to the roots or leaves resulted in significantly higher diffusion and translocation of [18F]FDG within the plant tissue. researchgate.net

Root Uptake: The uptake of [18F]FDG by the root system can be visualized and quantified, providing insights into nutrient absorption dynamics. nih.govresearchgate.net

Glycoside Biosynthesis: [18F]FDG has been used to study the biosynthesis of glycosides, which are involved in plant defense mechanisms. nih.govresearchgate.net

Carbon Allocation: The tracer helps in analyzing how carbon is partitioned and allocated to different parts of the plant (sinks) from the source leaves. nih.gov

The development of dedicated high-resolution PET imagers for plant sciences is advancing this research, enabling more detailed and quantitative studies of plant metabolism and physiology in response to environmental changes. frontiersin.orgresearchgate.net

Data from 18F-FDG PET Research in Animal and Plant Models

| Research Model | Area of Study | Key Research Finding |

| Mouse (Kras/Lkb1 mutant) | Lung Cancer | Enabled non-invasive, real-time imaging of tumor metabolic response to targeted therapy. jove.com |

| Rat (MCAO model) | Stroke | Revealed significant changes in glucose uptake in brain regions associated with the sensorimotor domain post-ischemia. redalyc.org |

| Mouse (db/db) | Type 2 Diabetes | Demonstrated a 40% decrease in glucose uptake, quantifying a key aspect of insulin resistance. researchgate.net |

| Mouse (ApoE-/-) | Alzheimer's Disease | Showed a significantly stronger age-related decline in brain metabolism compared to wild-type mice. nih.gov |

| Tobacco (Nicotiana tabacum L.) | Solute Transport | Increasing external glucose concentration enhanced the translocation of 18F-FDG into the plant's aerial parts. researchgate.net |

| Sorghum | Photoassimilate Tracing | Demonstrated that 18F-FDG can be used as a tracer for photoassimilate translocation. nih.gov |

| Arabidopsis | Glycoside Biosynthesis | Showed that 18F-FDG is transported intact to distal tissues and incorporated into secondary metabolites. researchgate.net |

Studies in Cellular Metabolism and Pathway Perturbation

Investigation of Glucose Metabolic Pathways

2-Deoxy-2-fluorohexopyranose serves as a valuable probe for elucidating the dynamics of glucose metabolism within cells. Its ability to mimic glucose allows it to be taken up by cells through glucose transporters, initiating its journey into the metabolic machinery.

Inhibition of Glycolysis in Cell Culture Models

In various cell culture models, this compound has been shown to be a potent inhibitor of glycolysis, the central pathway for glucose breakdown. nih.gov Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated product cannot be further metabolized by the enzymes of the glycolytic pathway. nih.govnih.gov The accumulation of this compound-6-phosphate within the cell leads to the inhibition of key glycolytic enzymes, such as hexokinase and phosphoglucose (B3042753) isomerase, effectively halting the glycolytic flux. nih.gov This inhibition results in a significant decrease in the production of lactate (B86563), a key end-product of glycolysis, under both normal and low-oxygen (hypoxic) conditions. nih.gov Studies have demonstrated that this compound is a more potent inhibitor of glycolysis compared to its non-fluorinated counterpart, 2-deoxy-D-glucose. nih.gov This enhanced inhibitory activity is attributed to its closer structural resemblance to glucose, making it a more effective substrate for hexokinase. nih.gov

The inhibition of glycolysis by this compound has been observed in a variety of cancer cell lines, where there is often an increased reliance on this metabolic pathway for energy production, a phenomenon known as the Warburg effect. nih.gov By blocking this crucial energy source, this compound can impede the growth and proliferation of cancer cells. nih.govmdpi.comnih.gov

| Cell Line/Model | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| HeLa Cells | Decreased lactate production | Inhibition of glycolysis | nih.gov |

| Breast Tumor Cell Lines (SKBr3, MDA-MB-453) | Decreased FDG incorporation and lactate production | Modulation of hexokinase activity | nih.gov |

| Various Tumor Cells | Greater cytotoxic activity than 2-DG under hypoxic conditions | More potent glycolytic inhibitor | nih.gov |

Metabolic Flux Analysis in Research Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. mdpi.com Stable isotope tracers, such as those containing ¹³C, are often employed in MFA studies to track the flow of atoms through metabolic pathways. vanderbilt.edu The radiolabeled form of this compound, [¹⁸F]2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), is widely used as a tracer for glucose uptake and metabolism in positron emission tomography (PET) imaging. dntb.gov.uafrontiersin.org

In research systems, non-radioactive isotopes of this compound can be used in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to perform metabolic flux analysis. nih.govnih.gov These studies allow researchers to trace the fate of the fluorinated glucose analog within the cell and determine how its presence perturbs the normal metabolic fluxes. mdpi.com For instance, by analyzing the incorporation of the fluorine label into various downstream metabolites, it is possible to gain insights into the activity of different metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and glycogen (B147801) synthesis. wikipedia.orgmdpi.com

Research has shown that the metabolism of this compound can extend beyond its initial phosphorylation. researchgate.net In various tissues, it can be further converted into other metabolites, including 2-deoxy-2-fluoro-D-mannose (FDM) and its phosphorylated derivatives. frontiersin.orgnih.gov The extent of this downstream metabolism can vary between different cell types and tissues, reflecting their unique metabolic profiles. researchgate.net

Role as a Glucose Analog Mimetic

The ability of this compound to act as a glucose analog is central to its utility in metabolic research. By mimicking glucose, it effectively competes for the same transporters and enzymes, leading to specific and predictable disruptions in glucose metabolism.

Interference with Hexokinase Activity

Hexokinase is the first and a key regulatory enzyme in the glycolytic pathway, responsible for phosphorylating glucose to glucose-6-phosphate. nih.gov this compound is a substrate for hexokinase and is efficiently phosphorylated by the enzyme. nih.gov This phosphorylation, however, is where the metabolic journey of this glucose analog largely terminates within the main glycolytic pathway.

Phosphorylation and Metabolite Formation (e.g., this compound-6-phosphate)

Upon entering the cell, this compound is phosphorylated by hexokinase at the 6th carbon position, resulting in the formation of this compound-6-phosphate. nih.gov This phosphorylation effectively traps the molecule within the cell, as the phosphorylated form cannot readily cross the cell membrane. nih.gov

While this compound-6-phosphate is the primary metabolite formed, further metabolic transformations can occur in certain cellular contexts. researchgate.net As mentioned earlier, epimerization can lead to the formation of 2-deoxy-2-fluoro-D-mannose-6-phosphate. nih.gov Additionally, studies in plants have identified other metabolites, including 2-deoxy-2-fluoro-gluconic acid, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG, indicating that the metabolic fate of this glucose analog can be more complex than initially thought and can vary across different biological systems. nih.gov

| Metabolite | Enzyme Involved | Biological System | Reference |

|---|---|---|---|

| This compound-6-phosphate | Hexokinase | Mammalian cells, Plants | nih.govnih.gov |

| 2-deoxy-2-fluoro-D-mannose-6-phosphate | Isomerase/Epimerase | Mouse tissues | nih.gov |

| 2-deoxy-2-fluoro-gluconic acid | Unknown | Arabidopsis thaliana | nih.gov |

| 2-deoxy-2-fluoro-maltose | Unknown | Arabidopsis thaliana | nih.gov |

| Uridine-diphosphate-FDG | Unknown | Arabidopsis thaliana | nih.gov |

Impact on Cellular Glycosylation Processes

Glycosylation is a critical post-translational modification where sugar moieties (glycans) are attached to proteins and lipids, playing a vital role in various cellular processes. As a glucose and mannose analog, this compound has the potential to interfere with these intricate glycosylation pathways.

While 2-deoxy-D-glucose is known to be a more potent inhibitor of N-linked glycosylation due to its structural similarity to mannose, this compound has also been investigated for its effects on these processes. nih.govnih.gov The fluorine at the C-2 position restricts its resemblance to mannose, making it a less effective direct inhibitor of mannose incorporation into oligosaccharides compared to 2-deoxy-D-glucose. researchgate.net

However, by inhibiting glycolysis, this compound can indirectly affect glycosylation by limiting the availability of precursor molecules derived from glucose metabolism that are essential for the synthesis of nucleotide sugars required for glycan assembly. Research has shown that inhibitors of glycolysis can impact N-linked glycosylation and induce cellular stress responses. nih.gov For instance, the inhibition of glycolysis can lead to an unfolded protein response, a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum, a key site of protein glycosylation. nih.gov Furthermore, studies have shown that 2-deoxy-D-glucose can inhibit N-linked glycosylation of certain receptors, such as the IL-6 receptor gp130, leading to reduced cellular responses to inflammatory signals. nih.gov While direct evidence for this compound is less abundant in this specific context, its profound impact on glucose metabolism suggests an indirect influence on cellular glycosylation is plausible.

Modulation of N-Linked Glycosylation Pathways

N-linked glycosylation is a crucial post-translational modification essential for the proper folding, stability, and function of many proteins. This process can be perturbed by glucose analogs. This compound is among a class of fluorosugar analogs known to inhibit the biosynthesis of glycoproteins nih.gov. The mechanism of inhibition involves its metabolic conversion into fraudulent nucleotide sugars, which can disrupt the normal assembly of glycan chains.

The parent compound, 2-deoxy-D-glucose (2-DG), is known to interfere with N-linked glycosylation, an effect that is distinct from its inhibition of glycolysis nih.gov. Studies on related fluorinated hexoses, such as 2-deoxy-2-fluoro-D-galactose, have demonstrated a potent ability to block the N-glycosylation of proteins like alpha 1-antitrypsin and interleukin-6 in cell cultures researchgate.net. Similarly, 2-fluoro-2-deoxy-D-mannose has been observed to inhibit the N-glycosylation of viral envelope proteins researchgate.net. This body of research suggests that by interfering with mannose-dependent metabolism, this compound disrupts the formation of oligosaccharide precursors, leading to the synthesis of improperly glycosylated, non-functional proteins. This interference with N-linked glycosylation is a key mechanism behind the compound's biological activities nih.gov.

Effects on Protein Synthesis and Endoplasmic Reticulum Stress

The disruption of N-linked glycosylation by glucose analogs like this compound has a direct impact on the protein quality control system within the endoplasmic reticulum (ER). The accumulation of improperly glycosylated and misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR) or ER stress. nih.govnih.gov

2-deoxy-D-glucose is a well-established inducer of ER stress nih.gov. Treatment of cells with this compound leads to the upregulation of specific ER stress markers, including Glucose-Regulated Protein 78 (GRP78) and C/EBP Homologous Protein (CHOP) researchgate.net. The activation of the UPR is a primary mechanism by which 2-DG induces autophagy, a cellular degradation process nih.gov. While the initial phase of the UPR aims to restore protein homeostasis by temporarily halting protein synthesis and increasing the production of chaperone proteins, severe or prolonged ER stress, as induced by these compounds, can activate apoptotic pathways, leading to programmed cell death nih.govyoutube.com. The induction of ER stress is therefore a critical consequence of the compound's interference with glycosylation, linking metabolic perturbation directly to the regulation of protein synthesis and cell fate.

Applications in Disease Models (Pre-clinical Research)

The ability of this compound to disrupt fundamental cellular metabolic processes has made it a subject of interest in preclinical research for diseases characterized by altered metabolism, such as cancer and certain neurological disorders.

Research into Glycolysis Upregulation in Cancer Models (e.g., Glioblastoma)

Aggressive cancers like glioblastoma multiforme (GBM) are often characterized by upregulated glycolysis, a phenomenon known as the Warburg effect. This metabolic shift makes cancer cells highly dependent on glucose, presenting a therapeutic vulnerability. Inhibiting glycolysis is therefore a promising therapeutic strategy.

The glucose analog 2-deoxy-D-glucose (2-DG) has been extensively studied as a glycolysis inhibitor in cancer models nih.gov. However, its fluorinated derivative, this compound (also known as 2-deoxy-2-fluoro-D-glucose or 2-FG), has demonstrated superior potency. In studies using GBM cells, fluorinated derivatives of 2-DG showed more potent cytotoxic effects than the parent compound. nih.gov Enzymatic assays confirmed that halogenated derivatives, particularly 2-FG, are more effective inhibitors of the enzyme hexokinase II, a key regulator of glycolysis, than 2-DG nih.gov. This enhanced activity suggests that this compound may represent an advancement in cancer metabolism-targeted therapies. nih.gov

| Compound | Mechanism of Action | Observed Effect in Glioblastoma Cells | Potency Compared to 2-DG |

|---|---|---|---|

| 2-deoxy-D-glucose (2-DG) | Inhibits hexokinase, leading to glycolysis inhibition. | Cytotoxic effects, induction of apoptosis and ER stress. | Baseline |

| This compound (2-FG) | Inhibits hexokinase, leading to glycolysis inhibition. | More potent cytotoxic effects, especially under hypoxic conditions. | Stronger inhibition of hexokinase II; greater cytotoxicity. nih.gov |

Studies on Neuroinflammation and Neurological Disorders in Animal Models (e.g., Epilepsy)

There is a growing body of evidence linking abnormal brain energy metabolism and neuroinflammation to the pathophysiology of epilepsy cambridge.orgneupsykey.com. Seizure activity is metabolically demanding and can lead to secondary disruptions in cellular bioenergetics, oxidative stress, and inflammation nih.govnih.gov. This makes metabolic-based therapeutic strategies a key area of investigation.

Preclinical studies using the parent compound, 2-deoxy-D-glucose (2-DG), have shown it to possess potent anticonvulsant and antiepileptogenic properties in various animal models, including kainate-induced and post-traumatic epilepsy nih.govresearchgate.netcureepilepsy.orgjohnshopkins.edu. The neuroprotective mechanisms of 2-DG are linked to its ability to modulate neuroinflammation. In a temporal lobe epilepsy model, 2-DG was found to reduce the number of necrotic neurons and modulate the inflammatory response by reducing infiltrating monocytes and converting them to macrophages in the hippocampus. nih.govresearchgate.net Given that this compound is a more potent inhibitor of glycolysis, it is an important candidate for future research into the metabolic regulation of neuroinflammation in epilepsy.

| Epilepsy Model | Key Research Finding | Implication |

|---|---|---|

| Kainate-Induced Temporal Lobe Epilepsy | 2-DG administration reduced the number of necrotic and degenerating neurons in the hippocampus. nih.govresearchgate.net | Demonstrates a neuroprotective effect. |

| Kainate-Induced Temporal Lobe Epilepsy | 2-DG modulated neuroinflammation by reducing monocyte infiltration and promoting a macrophage morphology. nih.govresearchgate.net | Suggests an anti-inflammatory mechanism of action. |

| Rat Kindling Model | 2-DG potently reduced the progression of kindling (epileptogenesis). johnshopkins.edu | Indicates potential as an antiepileptogenic agent. |

| Post-Traumatic Brain Injury Model | 2-DG treatment significantly reduced the development of post-traumatic epilepsy. cureepilepsy.org | Highlights its potential for preventing epilepsy after brain injury. |

Structural and Conformational Analysis

Influence of Fluorine Substitution on Carbohydrate Conformation

The replacement of a hydroxyl group with a fluorine atom, a common strategy in medicinal chemistry and chemical biology, alters the conformational landscape of the pyranose ring. mdpi.com Fluorine's unique properties—small van der Waals radius (1.47 Å) similar to hydrogen, yet the highest electronegativity—introduce specific stereoelectronic effects that dictate conformational preferences. nih.govresearchgate.net

The conformational behavior of 2-Deoxy-2-fluorohexopyranose is largely governed by stereoelectronic effects originating from the highly polarized carbon-fluorine (C-F) bond. nih.gov These effects, including hyperconjugation and dipole-dipole interactions, often override simple steric considerations. wikipedia.orgnih.gov

One of the most significant phenomena is the gauche effect , where a conformation with adjacent electronegative substituents oriented at a 60° dihedral angle (gauche) is favored over the 180° anti-conformation. nih.govwikipedia.org In the context of this compound, this effect influences the orientation of the C-F bond relative to adjacent bonds. The primary explanation for this stabilization is hyperconjugation . nih.govwikipedia.orgacs.org This involves the donation of electron density from a neighboring C-H bonding orbital (σC-H) into the low-lying anti-bonding orbital of the C-F bond (σ*C-F). nih.govresearchgate.netswarthmore.edu This interaction is maximized in a gauche arrangement, leading to conformational stabilization. wikipedia.org For instance, the gauche orientation between the fluorine at C-2 and the oxygen of the pyranose ring is stabilized by this hyperconjugative interaction. nih.gov

X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies on various fluorinated carbohydrates confirm that the pyranose chair is remarkably robust, even with multiple fluorine substitutions. researchgate.netnih.gov For 2-Deoxy-2-fluoro-D-glucose, the 4C1 chair conformation places the fluorine atom in an equatorial position, which is the more stable arrangement compared to an axial position due to the avoidance of 1,3-diaxial interactions. masterorganicchemistry.com While the fundamental chair conformation is maintained, the fluorine substitution can lead to minor adjustments in bond lengths and angles within the ring, a result of the aforementioned hyperconjugative effects that can slightly elongate the C-C bond and alter puckering parameters. wikipedia.org

Spectroscopic Characterization Techniques

NMR spectroscopy is an indispensable tool for the detailed structural and conformational characterization of this compound in solution. The presence of three NMR-active nuclei (1H, 13C, and 19F) provides a comprehensive dataset for analysis.

1H and 13C NMR spectra provide critical information on the connectivity and stereochemistry of the molecule. In an aqueous solution, 2-Deoxy-2-fluoro-D-glucose exists as an equilibrium mixture of α and β anomers. nih.gov

The 1H NMR spectrum is characterized by signals for the ring protons, which are split due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. nih.gov The signal for the proton at C-2 (H-2) is particularly informative; it appears as a doublet of doublets due to coupling with H-1 and the fluorine atom at C-2. The magnitude of the vicinal coupling constants (3JHH) is dependent on the dihedral angle between the coupled protons, which allows for the confirmation of the chair conformation. For example, a large coupling constant between two axial protons (3Jax-ax ≈ 7-10 Hz) versus a small coupling for axial-equatorial or equatorial-equatorial protons (3Jax-eq/3Jeq-eq ≈ 2-5 Hz) is characteristic of the 4C1 chair. magritek.com

13C NMR spectroscopy complements the proton data. The carbon atom bonded to fluorine (C-2) exhibits a large one-bond carbon-fluorine coupling constant (1JCF), and smaller two- and three-bond couplings are also observed, providing further structural constraints. researchgate.net

Table 1: Representative 1H NMR Chemical Shifts and Coupling Constants for 2-Deoxy-2-fluoro-D-glucose (FDGlc) Anomers in D2O

| Proton | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | ~5.4 | ~4.9 | 3JH1,H2 (α) ≈ 3.5 Hz; 3JH1,H2 (β) ≈ 8.0 Hz |

| H-2 | ~4.2 | ~4.0 | 2JH2,F ≈ 50 Hz |

| H-3 | ~3.9 | ~3.7 | 3JH3,F ≈ 12-15 Hz |

| Ring Protons (H4, H5, H6) | ~3.4 - 3.9 | - |

Note: Chemical shifts are approximate and can vary with solvent and temperature. Data compiled from representative literature values. nih.govchemicalbook.comresearchgate.net

19F NMR is a particularly powerful technique for studying fluorinated compounds due to its high sensitivity, 100% natural abundance of the 19F nucleus, and a large chemical shift range that is highly sensitive to the local electronic environment. nih.govresearchgate.net This sensitivity makes the 19F chemical shift an exquisite probe of conformational changes and molecular interactions. researchgate.net

For conformational studies, the 19F chemical shift and H-F coupling constants provide valuable data. Changes in the local environment, such as solvent polarity or binding to a protein, can induce significant changes in the fluorine resonance, allowing for the characterization of these events. researchgate.net

In metabolic studies, 19F NMR has been extensively used to track the fate of 2-Deoxy-2-fluoro-D-glucose (FDG) in biological systems. nih.govresearchgate.net Upon entering a cell, FDG is phosphorylated by hexokinase to produce 2-Deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P). nih.gov This phosphorylation event causes a distinct change in the 19F chemical shift, allowing for the direct observation of this metabolic step. researchgate.netnih.gov Further metabolism, such as the epimerization to 2-Deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P) or the formation of nucleotide diphosphate (B83284) sugars like UDP-FDG, can also be monitored as each metabolite has a unique 19F NMR signature. nih.govnih.gov These studies have revealed tissue-specific differences in FDG metabolism, demonstrating that FDG is not simply trapped as FDG-6-P but can be further processed in various organs. researchgate.netdntb.gov.ua

Table 2: Representative 19F NMR Chemical Shifts for 2-Deoxy-2-fluoro-D-glucose (FDG) and its Metabolites

| Compound | Abbreviation | Approximate Chemical Shift (ppm) |

|---|---|---|

| 2-Deoxy-2-fluoro-D-glucose | FDG | -199.4 |

| 2-Deoxy-2-fluoro-D-glucose-6-phosphate | FDG-6-P | -199.1 |

| 2-Deoxy-2-fluoro-D-mannose | FDM | -196.8 |

| 2-Deoxy-2-fluoro-D-mannose-6-phosphate | FDM-6-P | -196.5 |

| Nucleotide Diphosphate-FDG/FDM | NDP-FDG/FDM | -197 to -199 |

Note: Chemical shifts are relative to a standard (e.g., CFCl3 at 0 ppm) and can vary based on experimental conditions. Data compiled from representative literature. researchgate.netnih.gov

Computational Approaches to Conformational Dynamics

Computational chemistry provides powerful tools to complement experimental data and offer deeper insight into the conformational dynamics of this compound. Methods such as Density Functional Theory (DFT) are used to calculate the relative energies of different conformers and to analyze the electronic structure of the molecule. researchgate.netnih.gov

These calculations can corroborate experimental findings, such as the preference for the 4C1 chair conformation. researchgate.net More advanced analyses, like Natural Bond Orbital (NBO) analysis, allow for the quantification of the hyperconjugative interactions that are central to the gauche effect. researchgate.net By dissecting the electronic interactions within the molecule, NBO analysis can confirm the stabilizing effect of the σC-H → σ*C-F electron donation. researchgate.net

Molecular dynamics (MD) simulations, often combined with quantum mechanics calculations (QM/MM), can model the behavior of the molecule over time, providing a dynamic picture of its conformational flexibility. These simulations are particularly useful for understanding how the molecule interacts with its environment, such as water molecules in a solvent or the active site of an enzyme. nih.gov For fluorinated carbohydrates, computational studies help to elucidate the subtle interplay between steric repulsion, dipole-dipole interactions, and hyperconjugation that ultimately determines the molecule's preferred three-dimensional structure and reactivity. nih.gov

Density Functional Theory (DFT) Calculations for Conformational Drivers

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of carbohydrate analogs. For this compound, DFT calculations are primarily employed to determine the preferred three-dimensional structure and the energetic factors that govern its conformational landscape.

Quantum chemical calculations on 2-deoxy-2-fluoro-D-glucose have shown that, similar to its parent D-glucose, the pyranoid ring predominantly adopts a 4C1 chair conformation. The substitution of the hydroxyl group with a fluorine atom does not significantly alter this fundamental ring structure. However, the fluorine atom does influence the network of intramolecular hydrogen bonds, the anomeric effect, and the solvation free energy, which in turn affects the equilibrium between different conformers and anomers.

A detailed analysis of the low-energy conformers of 2-deoxy-2-fluoro-D-glucose reveals subtle yet important energetic differences. The geometries of these conformers are typically optimized at a theoretical level such as B3LYP/6-31+G(d), with single-point energies calculated using a more extensive basis set like B3LYP/6-311++G(2d,2p) to achieve higher accuracy. The effect of the solvent, which is crucial for biological relevance, is often incorporated using models like the AM1-SM5.4 solvation model.

The conformational preferences are driven by a complex interplay of steric and electronic effects. The gauche effect, involving the fluorine and adjacent oxygen atoms, and the anomeric effect, concerning the orientation of the anomeric substituent, are key determinants. The substitution of the C-2 hydroxyl group with fluorine, which is isoelectronic and has a similar steric footprint but different electronic properties, modulates these effects. For instance, the high electronegativity of fluorine can influence the charge distribution across the pyranose ring, affecting the stability of various rotamers of the hydroxymethyl group (gg, gt, tg).

The following table summarizes the calculated relative energies and population proportions for the low-energy conformers of α- and β-2-deoxy-2-fluoro-D-glucose in both the gas phase and an aqueous solution. These calculations demonstrate the subtle energy differences that dictate the conformational equilibrium of the molecule.

| Anomer | Conformer | Relative Energy (Gas Phase, kcal/mol) | Population (Gas Phase, %) | Relative Energy (Aqueous, kcal/mol) | Population (Aqueous, %) |

|---|---|---|---|---|---|

| α | 4C1 (gg) | 0.00 | 55.2 | 0.15 | 35.1 |

| α | 4C1 (gt) | 0.21 | 30.8 | 0.00 | 45.9 |

| β | 4C1 (gg) | 0.65 | 8.5 | 0.60 | 10.5 |

| β | 4C1 (gt) | 0.98 | 5.5 | 0.75 | 8.5 |

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in elucidating its binding mechanism within the active sites of enzymes and proteins. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Given that 2-Deoxy-2-fluoro-D-glucose (2-FDG) is an analog of D-glucose, it is often studied as a ligand for glucose-binding proteins, such as hexokinase and glucose transporters. Molecular docking simulations can predict the binding poses of 2-FDG and compare them to that of the natural substrate, D-glucose. Such studies have indicated that fluorinated derivatives can bind to enzymes like hexokinase in a manner comparable to glucose.

The interactions observed in docking studies are critical for understanding the biological activity of this compound. The fluorine atom, while generally considered a weak hydrogen bond acceptor, can participate in favorable electrostatic and van der Waals interactions. Its presence can also alter the hydrogen-bonding network within the binding pocket compared to the hydroxyl group it replaces. For example, the fluorine atom cannot act as a hydrogen bond donor, which can be a critical difference in interactions with specific amino acid residues.

The binding affinity of a ligand to its target protein is often estimated by a scoring function, which provides a numerical value (e.g., in kcal/mol) representing the strength of the interaction. Lower binding energy values typically indicate a more stable protein-ligand complex.

The table below presents representative data from molecular docking studies of 2-Deoxy-D-glucose, a close analog of this compound, with the main protease (Mpro) of SARS-CoV-2. This provides an insight into the potential binding energies and key interacting residues.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 2-Deoxy-D-glucose | SARS-CoV-2 Mpro | -2.40 | GLN 189, GLU 166 | Hydrogen Bond |

| 2-Deoxy-D-ribose | SARS-CoV-2 Mpro | -2.22 | HIS 41, GLN 189 | Hydrogen Bond |

| Acyclic 2-Deoxyglucose | SARS-CoV-2 Mpro | -2.88 | GLN 189, GLU 166 | Hydrogen Bond |

These in silico analyses are fundamental to the rational design of more potent and selective carbohydrate-based therapeutic agents and molecular probes.

Advanced Glycosylation Research and Glycoconjugate Synthesis

Substrate Specificity of Glycosyltransferases

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, demonstrating a high degree of specificity for both their donor and acceptor substrates. nih.gov The substitution of a hydroxyl group with fluorine in a hexopyranose ring can significantly influence its recognition and processing by these enzymes.

Fluorinated carbohydrates, including derivatives of glucose and galactose, can function as acceptor substrates in reactions catalyzed by glycosyltransferases. rsc.orgreading.ac.uk Typically, these fluorinated acceptors are produced through chemical synthesis and are then elongated by GTs using natural sugar donors. rsc.orgresearchgate.net The activity of glycosyltransferases towards these fluorinated acceptors is often lower than towards their natural, non-fluorinated counterparts. rsc.orgreading.ac.uk This reduced activity can be partly attributed to the elimination of the hydroxyl group's contribution to substrate binding within the enzyme's active site. rsc.orgresearchgate.net Despite potentially lower reaction efficiencies, enzymatic methods are frequently employed as they can provide access to complex biomolecules that are laborious to prepare through purely chemical synthesis. reading.ac.uk For instance, fluorinated galactose has been successfully used as an acceptor substrate for sialyltransferases when it is part of a larger disaccharide or oligosaccharide structure. reading.ac.uk

Table 1: Research Findings on Fluorinated Acceptor Substrate Utilization by Glycosyltransferases

| Fluorinated Acceptor Class | Enzyme Type | Observation | Reference |

|---|---|---|---|

| Fluorinated Galactose | Sialyltransferases | Utilized as an acceptor when part of a larger oligosaccharide. | reading.ac.uk |

| General Fluorinated Sugars | Glycosyltransferases | Generally accepted, but often with lower efficiency than natural substrates. | rsc.orgreading.ac.uk |

| Chemically Synthesized Fluorinated Acceptors | Glycosyltransferases | Commonly used in conjunction with natural donors for further elaboration. | rsc.orgresearchgate.net |

In enzymatic glycosylation, 2-deoxy-2-fluorohexopyranose and related fluorinated sugars can serve as either the glycosyl donor or the acceptor molecule. rsc.orgreading.ac.uk As donors, they must first be enzymatically activated, a process mediated by kinases, phosphorylases, or nucleotidyltransferases, before being transferred by a glycosyltransferase. rsc.orgresearchgate.net The resulting products are fluorinated oligosaccharides or glycoconjugates. rsc.orgreading.ac.uk The presence of the fluorine atom impacts the interaction with the enzyme; while many enzymes maintain significant activity, the reaction rates are often lower compared to those with natural sugars. rsc.org Nevertheless, these enzymatic reactions are pivotal for creating specific glycosidic linkages to produce diverse fluorinated disaccharides and trisaccharides. reading.ac.uk

Synthesis of Fluorinated Glycoconjugates

The synthesis of complex biomolecules bearing fluorinated sugars, such as glycolipids and glycopeptides, often relies on a combination of chemical and enzymatic methods to achieve the desired structure and purity.

The preparation of selectively fluorinated glycoproteins, which are structurally related to glycopeptides, has been successfully demonstrated. A notable example is the synthesis of fluorinated glycoforms of ribonuclease B (RNase B). nih.gov This chemoenzymatic method involves the chemical synthesis of a fluoroglycan oxazoline (B21484), which then acts as a donor substrate for an endoglycosidase-catalyzed transglycosylation onto a protein containing a single N-acetylglucosamine (GlcNAc) residue. nih.gov This strategy has been used to create glycoproteins with fluorine atoms site-specifically incorporated into the natural N-glycan core. nih.gov Similarly, fluorinated trisaccharides, which can serve as building blocks for glycolipids or surface polysaccharides, have been synthesized using TMSOTf-mediated Schmidt glycosylation reactions between fluorinated glucosyl donors and disaccharide acceptors. mdpi.com

Chemoenzymatic synthesis has emerged as a highly effective strategy for preparing complex glycans and glycoconjugates. nih.gov This approach marries the flexibility of chemical synthesis with the high stereo- and regioselectivity of enzymatic catalysis. nih.govrsc.org A typical chemoenzymatic route involves the chemical synthesis of a fluorinated sugar derivative, which is then used as a substrate for enzymes to form specific glycosidic bonds. nih.govrsc.org For example, 3-deoxy-3-fluoro-L-fucose has been produced chemically and subsequently activated and transferred to an acceptor by α-1,2 and α-1,3 fucosyltransferases to yield fluorinated trisaccharides. rsc.org Another powerful chemoenzymatic approach is the use of glycosynthases, which are mutant glycosidases, to construct glycosidic linkages. nih.gov These strategies are particularly advantageous for creating complex structures that are difficult to access through purely chemical or enzymatic means alone. nih.gov

Table 2: Overview of Chemoenzymatic Synthesis Strategies for Fluorinated Glycoconjugates

| Strategy | Key Chemical Step | Key Enzymatic Step | Example Product | Reference |

|---|---|---|---|---|

| Transglycosylation | Synthesis of fluoroglycan oxazoline donor. | Endoglycosidase (Endo-A) catalyzed transfer to a GlcNAc-protein. | Fluorinated Ribonuclease B. | nih.gov |

| Glycosyltransferase-Mediated Synthesis | Synthesis of a fluorinated monosaccharide (e.g., 3-fluoro-L-fucose). | Enzymatic activation (FKP) and transfer by fucosyltransferases. | Fluorinated trisaccharides. | rsc.org |

| Glycosynthase-Mediated Synthesis | Synthesis of an activated α-fluorolactoside donor. | Glycosynthase (mutant endoglucosidase) catalyzes transfer to a phenol (B47542) acceptor. | Flavonoid glycosides. | nih.gov |

Engineering of Glycosylation Pathways

Fluorinated sugars like this compound are valuable tools for the engineering of cellular glycosylation pathways. researchgate.netnih.gov These sugar analogs can be used in metabolic engineering approaches, acting as inhibitors of specific glycosylation pathways to alter the cellular glycome. researchgate.netnih.gov By feeding cells these unnatural sugar mimetics, researchers can probe the function of specific glycans and enzymes. nih.gov

Furthermore, engineered biological systems can be designed to incorporate these fluorinated sugars into glycoconjugates. The salvage pathway, present in organisms such as yeast, offers a promising route for the in vivo synthesis of non-standard nucleotide sugars, including fluorinated variants, from their corresponding monosaccharides. acs.orgdtu.dk These activated fluorinated donors can then be utilized by native or heterologously expressed glycosyltransferases to produce novel glycans. Genetic engineering of glycosylation can be performed by overexpressing specific glycosyltransferases or by using mutant enzymes with relaxed or altered substrate specificity to facilitate the incorporation of unnatural, fluorinated substrates. nih.govnih.gov This combination of metabolic and genetic engineering provides a powerful platform for creating custom glycoconjugates and for studying the intricate machinery of glycosylation within the cell. nih.gov

Modulation of Glycan Structures in Research Systems

The introduction of this compound into biological systems can lead to the modulation of glycan structures, primarily through its action as a competitive inhibitor of specific enzymes involved in oligosaccharide biosynthesis. By mimicking the natural sugar substrates, fluorinated analogs can interfere with the formation of natural glycan chains, providing researchers with a method to study the functional roles of specific carbohydrate modifications.

Research has shown that nucleotide-activated 2-deoxy-2-fluoroglycosides can act as potent competitive inhibitors of glycosyltransferases. google.com These enzymes are responsible for transferring a monosaccharide from a nucleotide sugar donor to a specific acceptor molecule, a fundamental process in the assembly of complex oligosaccharides. The presence of the fluorine atom at the C2 position can significantly alter the electronic properties of the sugar, affecting its binding to the enzyme's active site and its subsequent transfer.

For instance, nucleotide-linked 2-deoxy-2-fluoro analogs of common sugars have been synthesized and evaluated as inhibitors for a range of glycosyltransferases. google.com These include uridine-5'-diphospho-2-deoxy-2-fluoro-D-glucose (UDP-2F-Glc) and guanosine-5'-diphospho-2-deoxy-2-fluoro-D-mannose (GDP-2F-Man). google.com The inhibitory activity of these compounds highlights the potential of this compound derivatives to modulate the synthesis of various glycans.

The table below summarizes the inhibitory potential of various nucleotide-linked 2-deoxy-2-fluoroglycosides against their respective glycosyltransferases.

| Inhibitor | Target Enzyme | Inhibition Type |

|---|---|---|

| Uridine-5'-diphospho-2-deoxy-2-fluoro-galactose (UDP-2F-Gal) | β-1,4-galactosyltransferase | Competitive |

| Guanidine-5'-diphospho-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc) | α-1,3-fucosyltransferase | Competitive |

| Uridine-5'-diphospho-2-deoxy-2-fluoro-D-glucose (UDP-2F-Glu) | Glucosyltransferases | Competitive |

| Guanosine-5'-diphospho-2-deoxy-2-fluoro-D-mannose (GDP-2F-Man) | α-mannosyltransferases | Competitive |

| Cytosine-5'-monophospho-2-deoxy-2-fluoro-D-sialic acid | α-sialyltransferases | Competitive |

Data sourced from patent information on glycosyltransferase inhibitors. google.com

Design of Modified Oligosaccharide Building Blocks

This compound serves as a valuable building block in the chemical synthesis of modified oligosaccharides. Its strategic inclusion can lead to the creation of novel glycan structures with altered biological activities or enhanced stability. The synthesis of oligosaccharides containing 2-deoxy-2-fluoro sugars often involves the use of glycosyl donors with appropriate protecting groups to control the stereoselectivity of the glycosidic bond formation.

The synthesis of fluorinated oligosaccharides, such as derivatives of cellobiose (B7769950) and maltose (B56501) containing a 2-deoxy-2-fluoro moiety, has been achieved through the reaction of fluorine or acetyl hypofluorite (B1221730) with the corresponding glycal peracetates. nih.gov This approach allows for the introduction of the fluorine atom at the C2 position, creating a key building block for more complex structures.

A key challenge in the synthesis of oligosaccharides containing 2-deoxy sugars is the control of stereoselectivity during glycosylation. The choice of protecting groups on the glycosyl donor can significantly influence the outcome of the reaction. researchgate.netnih.gov For 2-deoxy-glycosides, various protecting group strategies have been developed to direct the stereochemical outcome of the glycosylation. researchgate.net

The development of dual-purpose building blocks, such as 1,3,6-tri-O-acetyl-4-O-benzyl-2-deoxy-2-fluoro-D-glucopyranose, provides versatile intermediates for the synthesis of complex fluorinated oligosaccharides. au.dk This particular building block was utilized as a key component in the synthesis of 2,2'-dideoxy-2,2'-difluoromaltose. au.dk

The table below outlines a selection of synthetic methods for preparing 2-deoxy-2-fluoro-oligosaccharides.

| Synthetic Target | Key Reagents/Method | Reference |

|---|---|---|

| 2-deoxy-2-fluoro derivatives of cellobiose, maltose, and maltotriose | Fluorine or acetyl hypofluorite on glycal peracetates | nih.gov |

| 2,2'-dideoxy-2,2'-difluoromaltose | Use of 1,3,6-tri-O-acetyl-4-O-benzyl-2-deoxy-2-fluoro-D-glucopyranose building block | au.dk |

| 2-deoxy-2-fluoro-D-mannose building block | C2-triflate inversion of the corresponding D-glucoside with TBAF | soton.ac.uk |

The strategic placement of a fluorine atom in an oligosaccharide can also render it resistant to enzymatic degradation by glycosidases. This property is particularly useful for creating stable probes to study carbohydrate-protein interactions or for developing potential therapeutic agents. For example, 2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-cellobioside has been shown to be an inactivator of the exoglucanase from Cellulomonas fimi. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Fluorinated Carbohydrates

The synthesis of fluorinated carbohydrates, including 2-Deoxy-2-fluorohexopyranose derivatives, remains a challenging yet critical area of research. While established methods involving nucleophilic and electrophilic fluorinating reagents have been successful, there is a continuous drive towards developing more efficient, stereoselective, and scalable synthetic routes.

Future efforts are likely to focus on:

Catalytic Fluorination: The development of novel catalytic systems, including transition-metal catalysts and organocatalysts, for the direct and stereocontrolled introduction of fluorine into carbohydrate precursors. This would reduce the reliance on stoichiometric fluorinating agents and minimize the need for extensive protecting group manipulations.

Late-Stage Fluorination: Methodologies that allow for the introduction of fluorine at a late stage in the synthesis of complex oligosaccharides and glycoconjugates are highly desirable. This would provide rapid access to a diverse range of fluorinated probes from common non-fluorinated intermediates.

Enzymatic and Chemoenzymatic Synthesis: Harnessing the power of enzymes, such as kinases and glycosyltransferases, offers a green and highly selective approach to the synthesis of fluorinated carbohydrates. rsc.org The chemoenzymatic production of fluorinated sugar nucleotides is a particularly promising strategy for creating donor substrates for glycosyltransferases. rsc.orgnih.govcapes.gov.br

Radical Fluorination: Recent advances in radical chemistry have opened up new possibilities for the fluorination of carbohydrates. nih.gov Further exploration of radical-mediated pathways could lead to novel and complementary methods for accessing this compound and other fluorinated sugars. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Nucleophilic Fluorination | Use of reagents like DAST and TBAF to displace a leaving group with fluoride (B91410). nih.gov | Well-established, versatile for various carbohydrate scaffolds. |

| Electrophilic Fluorination | Use of reagents like Selectfluor to add fluorine across a double bond. nih.gov | Can provide access to different stereoisomers. |

| Radical Reactions | Ag(II)-initiated radical reactions for C-5 fluorination. nih.gov | Offers alternative reactivity and regioselectivity. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic transformations. rsc.org | High selectivity and milder reaction conditions. |

Development of Next-Generation Enzyme Probes for Glycoscience

This compound derivatives have proven to be invaluable tools for studying carbohydrate-processing enzymes. bohrium.com Their unique electronic properties, stemming from the high electronegativity of the fluorine atom, often lead to altered enzymatic processing, making them excellent probes for elucidating enzyme mechanisms. nih.gov

Future research in this area will likely involve:

Mechanism-Based Inhibitors: The design and synthesis of this compound-containing molecules that act as mechanism-based inhibitors for specific glycosidases and glycosyltransferases. tandfonline.comnih.govresearchgate.netacs.org These inhibitors form a covalent bond with the enzyme's active site, allowing for its identification and characterization. nih.govresearchgate.netubc.ca

Activity-Based Probes (ABPs): The development of ABPs based on the this compound scaffold will enable the profiling of enzyme activity in complex biological samples. These probes will be instrumental in diagnosing diseases associated with aberrant enzyme activity and in the discovery of new enzyme inhibitors.

¹⁹F NMR Probes: The fluorine atom provides a sensitive NMR handle for studying enzyme-ligand interactions. nih.govdigitellinc.com The development of novel this compound-based probes for ¹⁹F NMR spectroscopy will facilitate the high-throughput screening of compound libraries for new enzyme inhibitors and provide detailed structural information on enzyme-carbohydrate complexes. nih.govnih.gov

Advanced Mechanistic Insights into Glycosidase and Glycosyltransferase Activity

A deep understanding of the catalytic mechanisms of glycosidases and glycosyltransferases is crucial for the development of effective inhibitors and for the manipulation of these enzymes for biotechnological applications. nih.govresearchgate.netyork.ac.ukscispace.com this compound serves as a powerful tool to dissect these mechanisms.

Key research directions include:

Transition State Analysis: The substitution of a hydroxyl group with fluorine at the C-2 position significantly impacts the stability of the oxocarbenium ion-like transition states that are central to the catalytic mechanisms of many glycosidases and glycosyltransferases. nih.govresearchgate.net By systematically studying the kinetics of enzymes with this compound-containing substrates, researchers can gain detailed insights into the structure and energetics of these transition states. ubc.caubc.ca

Role of the 2-Hydroxyl Group: The 2-hydroxyl group of a carbohydrate substrate often plays a critical role in binding and catalysis. By replacing this group with fluorine, which is a poor hydrogen bond donor, researchers can precisely probe the importance of this interaction in enzyme function. acs.org